molecular formula C21H21N5O6 B082367 Disperse Red 82 CAS No. 12223-42-6

Disperse Red 82

Cat. No.: B082367
CAS No.: 12223-42-6
M. Wt: 439.4 g/mol
InChI Key: GRMDKKJYMUDEJO-UHFFFAOYSA-N
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Description

Disperse Red 82, with the chemical formula C21H21N5O6, is a synthetic dye primarily used in the textile industry. It is known for its vibrant red color and is commonly used to dye synthetic fibers such as polyester. This compound is characterized by its azo and nitro functional groups, which contribute to its color properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disperse Red 82 is synthesized through a series of chemical reactions involving diazotization and coupling processes. The synthesis typically starts with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component to form the azo dye. The reaction conditions often involve acidic environments and controlled temperatures to ensure the stability and purity of the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The dye is produced in reactors where the diazotization and coupling reactions are carefully monitored. The final product is then purified through filtration and drying processes to obtain the dye in its powdered form. Additives such as dispersing agents may be used to enhance the dye’s solubility and stability during application .

Chemical Reactions Analysis

Types of Reactions: Disperse Red 82 undergoes various chemical reactions, including:

    Oxidation: The azo group in this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The nitro group in the compound can be reduced to an amino group, altering the dye’s color properties.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Disperse Red 82 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Disperse Red 82 involves its interaction with synthetic fibers. The dye molecules penetrate the fibers and are held in place by physical forces such as Van der Waals interactions and hydrogen bonding. The azo and nitro groups in the dye contribute to its color properties by absorbing specific wavelengths of light, resulting in the characteristic red color .

Comparison with Similar Compounds

Uniqueness of Disperse Red 82: this compound is unique due to its specific combination of azo and nitro groups, which provide distinct color properties and stability. Its versatility in various applications, from textile dyeing to scientific research, highlights its importance in the field of synthetic dyes .

Properties

IUPAC Name

2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O6/c1-15(27)31-11-9-25(10-12-32-16(2)28)19-5-3-18(4-6-19)23-24-21-8-7-20(26(29)30)13-17(21)14-22/h3-8,13H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMDKKJYMUDEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044642
Record name Disperse Red 82
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Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30124-94-8, 12223-42-6, 57608-82-9
Record name Disperse Red 82
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Record name Disperse Red 82
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2-[2-[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]diazenyl]-5-nitro-
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Record name Disperse Red 82
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Record name Benzonitrile, 2-[2-[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]diazenyl]-5-nitro
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Record name Benzonitrile, 2-((4-(bis(2-(acetyloxy)ethyl)amino)phenyl)azo)-5-nitro-
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Record name DISPERSE RED 82
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Synthesis routes and methods

Procedure details

When the 3-acetylamino-4-(2',4'-di-bromo-6'-nitrophenylazo)-N,N-diethylaniline employed in Example 9 was replaced by 4-(2'-bromo-4'-nitrophenylazo)-N,N-di(β-acetoxyethyl)aniline (4.8 parts) reaction was effectively complete in 7 hours at 90° C. Isolation of the product by the method of Example 9 gave 4-(2'-cyano-4'-nitrophenylazo)-N,N-di(β-acetoxyethyl)aniline (Found: C, 57.4; H, 5.1; N, 16.1. C21H21N5O6 requires C, 57.4; H, 4.8; N, 15.95%).
Name
3-acetylamino-4-(2',4'-di-bromo-6'-nitrophenylazo)-N,N-diethylaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(2'-bromo-4'-nitrophenylazo)-N,N-di(β-acetoxyethyl)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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